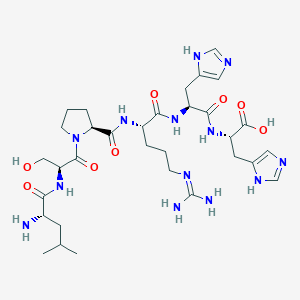
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide compound with a molecular formula of C32H61N15O8 and an average mass of 783.922 Da . This compound is notable for its intricate structure, which includes multiple amino acid residues and a diaminomethylidene group.
Preparation Methods
The synthesis of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of amino acid side chains with groups like Boc or Fmoc to prevent unwanted reactions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity of the compound .
Chemical Reactions Analysis
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a therapeutic agent itself.
Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The peptide backbone allows for conformational flexibility, enabling the compound to adopt various structures that can interact with different targets and pathways .
Comparison with Similar Compounds
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can be compared with other similar peptide compounds, such as:
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-ornithine
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-lysine These compounds share a similar peptide backbone but differ in the specific amino acid residues or functional groups present. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
920011-46-7 |
|---|---|
Molecular Formula |
C32H51N13O8 |
Molecular Weight |
745.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H51N13O8/c1-17(2)9-20(33)26(47)44-24(14-46)30(51)45-8-4-6-25(45)29(50)41-21(5-3-7-38-32(34)35)27(48)42-22(10-18-12-36-15-39-18)28(49)43-23(31(52)53)11-19-13-37-16-40-19/h12-13,15-17,20-25,46H,3-11,14,33H2,1-2H3,(H,36,39)(H,37,40)(H,41,50)(H,42,48)(H,43,49)(H,44,47)(H,52,53)(H4,34,35,38)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VGVLAQRNGQFJHL-OOPVGHQCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















